![molecular formula C15H15N5O3 B2598294 1-[3-(3-叔丁基-1,2,4-恶二唑-5-基)吡啶-2-基]-1H-咪唑-4-羧酸 CAS No. 1338662-63-7](/img/structure/B2598294.png)
1-[3-(3-叔丁基-1,2,4-恶二唑-5-基)吡啶-2-基]-1H-咪唑-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid” belongs to the class of 1,2,4-oxadiazole derivatives . The 1,2,4-oxadiazole heterocyclic ring has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . It is a perfect framework for novel drug development .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole-based compounds often involves the activation of tert-butylamidoxime by PTSA–ZnCl2, resulting in the formation of a Lewis acid–ammonia complex as a leaving group, giving rise to the formation of the nitrile oxide .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives, including the compound , typically consists of a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives often involve the activation of tert-butylamidoxime, which results in the formation of a Lewis acid–ammonia complex as a leaving group, leading to the formation of the nitrile oxide .
Physical and Chemical Properties Analysis
The compound “1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid” has a molecular formula of C6H11N3O, an average mass of 141.171 Da, and a monoisotopic mass of 141.090210 Da .
科学研究应用
合成和抗肿瘤活性
含有 1,2,4-恶二唑环的化合物,如 1-[3-(3-叔丁基-1,2,4-恶二唑-5-基)吡啶-2-基]-1H-咪唑-4-羧酸,因其在抗肿瘤应用中的潜力而闻名。例如,Maftei 等人 (2013) 合成了含有 1,2,4-恶二唑环的天然产物类似物,并测试了它们的抗肿瘤活性。他们发现这些化合物对一系列细胞系表现出显着的效力,突出了这些化合物在癌症治疗中的治疗潜力 (Maftei 等人,2013)。
光学性质
由于 1,2,4-恶二唑衍生物在各个领域的潜在应用,其光学性质一直是研究的主题。Ge 等人 (2014) 研究了新型衍生物的荧光光谱特性,这对于在成像和诊断中的应用至关重要 (Ge 等人,2014)。
连续流合成
已经探索了高度官能化的 1,2,4-恶二唑的连续流合成,以提高这些化合物的生产效率和可扩展性。Herath 和 Cosford (2017) 报道了一种合成咪唑并[1,2-a]吡啶-2-基-1,2,4-恶二唑的多功能方法,展示了工业规模生产的潜力 (Herath 和 Cosford,2017)。
抗氧化和抗菌活性
还对含有 1,2,4-恶二唑环的化合物的抗氧化和抗菌特性进行了研究。Bassyouni 等人 (2012) 合成了一系列衍生物并评估了它们的抗氧化和抗菌活性,发现一些化合物对各种微生物具有高活性,表明它们在制药应用中的潜力 (Bassyouni 等人,2012)。
结合相互作用
1,2,4-恶二唑衍生物的结合相互作用也引起了科学界的兴趣。Reichert 等人 (2001) 报道了 1,2,4-恶二唑-5-酮和咪唑啉碱之间形成非共价配合物,表明在新型药物或化学传感器开发中的潜在用途 (Reichert 等人,2001)。
作用机制
Oxadiazoles
Oxadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring structure with three carbon atoms, one oxygen atom, and two nitrogen atoms . They are known for their stability and are often used as bioisosteres for amides and esters . They have been found in a few natural products and have shown biological activity .
未来方向
生化分析
Biochemical Properties
1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with glycogen synthase kinase 3 (GSK-3), a key regulator of cellular differentiation and proliferation . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions.
Cellular Effects
The effects of 1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence the activity of enzymes involved in glycolysis and the citric acid cycle, thereby affecting overall cellular metabolism . These interactions are essential for understanding the compound’s role in metabolic processes.
Transport and Distribution
The transport and distribution of 1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is important for elucidating the compound’s overall biochemical effects and potential therapeutic applications.
Subcellular Localization
1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential as a therapeutic agent.
属性
IUPAC Name |
1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-15(2,3)14-18-12(23-19-14)9-5-4-6-16-11(9)20-7-10(13(21)22)17-8-20/h4-8H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHRMNJDFDBYKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2=C(N=CC=C2)N3C=C(N=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2598211.png)
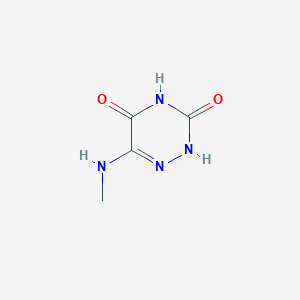
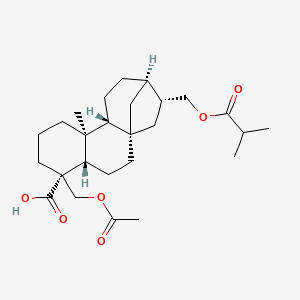
![3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2598214.png)

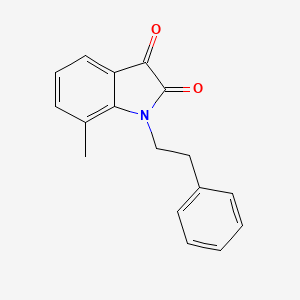
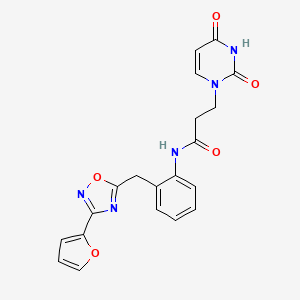
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2598224.png)
![8-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2598226.png)

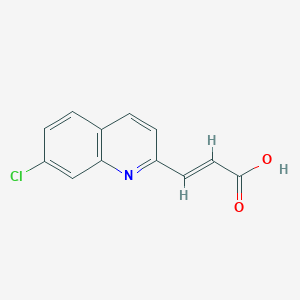
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2598231.png)
![2-[(Pyrrolidine-1-carbonyl)amino]acetic acid](/img/structure/B2598232.png)
![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2598233.png)
